![molecular formula C10H16BBrN2O2 B2851976 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester CAS No. 2377609-16-8](/img/structure/B2851976.png)
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester
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Overview
Description
“5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” is a chemical compound that is a derivative of pyrazole . It is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Synthesis Analysis
The synthesis of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key transformation in the synthesis process .Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” is represented by the linear formula: (CH3)4C2O2BC3N2H3 . The molecular weight of the compound is 194.04 .Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as -secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” include a molecular weight of 194.04 and a linear formula of (CH3)4C2O2BC3N2H3 . The compound is solid in form .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Preparation of Aminothiazoles
It is used as a reagent for the preparation of aminothiazoles, which act as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular signaling pathways and is a therapeutic target for Alzheimer’s disease .
Potential JAK2 Inhibitors
The compound is used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a protein tyrosine kinase involved in a specific subset of cytokine receptor signaling pathways .
TGF-β1 and Active A Signaling Inhibitors
It is involved in the preparation of pyridine derivatives that act as TGF-β1 and active A signaling inhibitors . TGF-β1 is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells .
Inhibitors of c-Met Kinase
The compound is used in the synthesis of MK-2461 analogs, which act as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in developmental processes and cancer .
Stability Studies of Boronate Esters
This compound can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . This helps in understanding the reactivity and stability of boronate esters, which is crucial in the field of organic synthesis .
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known for their ability to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative undergoes a transmetalation process with a palladium catalyst, forming a new carbon-carbon bond . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is typically involved, is a key process in the synthesis of various biologically active compounds . Therefore, the compound could indirectly affect numerous biochemical pathways through its role in the synthesis of other active molecules.
Pharmacokinetics
It’s important to note that boronic acid derivatives, such as this compound, are generally well-absorbed and distributed in the body due to their polarity and ability to form reversible covalent bonds . The compound’s stability and solubility can be influenced by pH, which could impact its bioavailability .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the synthesis of various biologically active compounds . These compounds could have diverse effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
The action of this compound, particularly its involvement in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, solvent, and the presence of a catalyst, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound’s stability and reactivity can be affected by pH and the presence of certain functional groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLZGAPSMICROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester |
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